(E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine
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Overview
Description
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is an organic compound with the molecular formula C14H16N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a methylene group linked to a 1-methyl-1H-pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline typically involves the condensation reaction between 3,5-dimethylaniline and 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives at the aromatic ring.
Scientific Research Applications
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylaniline: Lacks the pyrrole ring, making it less versatile in terms of chemical reactivity and biological activity.
1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the aniline moiety, limiting its applications in the synthesis of complex molecules.
N-Methylpyrrole: Similar in structure but lacks the dimethyl substitution on the aniline ring, affecting its chemical properties and reactivity.
Uniqueness
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is unique due to the presence of both the dimethyl-substituted aniline and the 1-methyl-1H-pyrrole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research .
Properties
CAS No. |
919782-17-5 |
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Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(1-methylpyrrol-2-yl)methanimine |
InChI |
InChI=1S/C14H16N2/c1-11-7-12(2)9-13(8-11)15-10-14-5-4-6-16(14)3/h4-10H,1-3H3 |
InChI Key |
PEWCSRIRILAYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=CN2C)C |
Origin of Product |
United States |
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